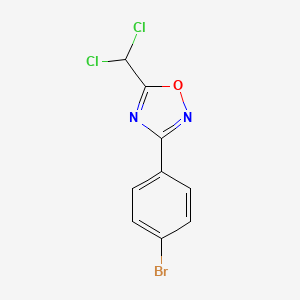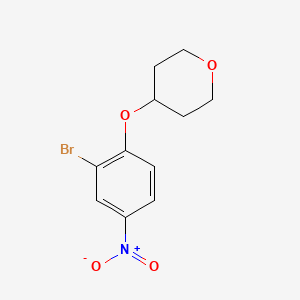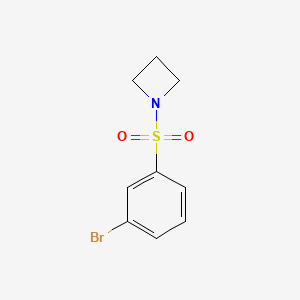![molecular formula C12H15N5O2 B1373333 N-[(2-(1H-1,2,3,4-tetrazol-5-il)propan-2-il)]benzilcarbamato CAS No. 455875-25-9](/img/structure/B1373333.png)
N-[(2-(1H-1,2,3,4-tetrazol-5-il)propan-2-il)]benzilcarbamato
Descripción general
Descripción
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazole derivatives are known for their stability and diverse applications in medicinal chemistry, agriculture, and material sciences .
Aplicaciones Científicas De Investigación
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate has several scientific research applications:
Mecanismo De Acción
Target of Action
Compounds containing the indole nucleus, which is similar to the tetrazole ring in “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”.
Mode of Action
The interaction of “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate” with its targets could involve the formation of hydrogen bonds, as the tetrazole ring can act as a hydrogen bond acceptor and donor simultaneously .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Métodos De Preparación
The synthesis of benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction can be catalyzed by various agents, including zinc salts and Lewis acids . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . The process generally involves the use of solvents like acetonitrile and catalysts such as zinc chloride or L-proline .
Análisis De Reacciones Químicas
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate undergoes several types of chemical reactions:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common reagents used in these reactions include sodium azide for cycloaddition and various oxidizing agents for oxidation reactions . Major products formed from these reactions include substituted tetrazoles and other nitrogen-containing heterocycles .
Comparación Con Compuestos Similares
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate can be compared with other tetrazole derivatives such as:
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
What sets benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate apart is its unique combination of a tetrazole ring with a benzyl carbamate group, which enhances its stability and potential for diverse applications .
Propiedades
IUPAC Name |
benzyl N-[2-(2H-tetrazol-5-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOJRCVVWNQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)












